molecular formula C15H8Cl2N4 B2731759 3-(3,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 339025-82-0

3-(3,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline

Cat. No. B2731759
CAS RN: 339025-82-0
M. Wt: 315.16
InChI Key: PVBVBMGFLAKKLQ-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is a fused heterocyclic compound that combines two fundamental moieties: triazole and quinazoline. This class of compounds has shown potential as therapeutic agents with various pharmacological applications, including anticancer, anti-inflammatory, antimicrobial, antiviral, antihypertensive, anticonvulsant, antidiabetic, antioxidant, and cytotoxic activities . The structure of this compound consists of a triazoloquinazoline ring system with a dichlorophenyl substituent.


Chemical Reactions Analysis

The compound can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and other transformations. For example, the reaction of the hydrazinyl derivative with carbon disulfide can lead to the formation of a triazoloquinazoline derivative .

Scientific Research Applications

Photophysical Properties

Amino-[1,1′]-biphenyl-containing 3-aryl-[1,2,4]triazolo[4,3-c]quinazoline derivatives with fluorescent properties have been designed and synthesized. These compounds exhibit a broad range of emission wavelengths and display fluorescent quantum yields of up to 94% in toluene solutions, indicating their potential for applications in materials science and sensor technology (Kopotilova et al., 2023).

Anticancer Activity

The cytotoxicity and antiproliferative effects of [1,2,4]triazolo[4,3-c] quinazolines on tumor cell lines, including HeLa and B16 melanoma cells, have been studied. Compounds in this class have shown significant in vitro cytotoxic/antiproliferative effects, indicating their potential as anticancer agents (Jantová et al., 2006).

Synthesis and Applications in Heterocyclic Chemistry

Partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines and [1,2,4]triazolo[5,1-b]quinazolines react with chlorides of chloroacetic and other chlorocarboxylic acids to give amides through acylation. This process indicates their potential as synthons for preparing polycondensed heterocycles, useful in various chemical synthesis applications (Chernyshev et al., 2014).

Antimicrobial Activity

Novel quinazolinones fused with [1,2,4]-triazole and other rings have demonstrated significant antimicrobial activity against a range of bacteria and fungi. This research suggests potential applications in developing new antimicrobial agents (Pandey et al., 2009).

Antihistaminic Activity

[1,2,4]Triazolo[4,3-a]quinazolin-5(4H)-ones have been synthesized and evaluated for their H1-antihistaminic activity. One compound from this series showed potency comparable to the reference drug chlorpheniramine maleate with negligible sedative property, indicating its potential as a new class of antihistamines (Gobinath et al., 2015).

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline may involve binding to specific targets, such as histone acetyltransferase PCAF. The bioisosteric modification of the triazolophthalazine ring system suggests that PCAF binding could be a potential mechanism for its activity .

properties

IUPAC Name

3-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N4/c16-11-6-5-9(7-12(11)17)14-19-20-15-10-3-1-2-4-13(10)18-8-21(14)15/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBVBMGFLAKKLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=C(N3C=N2)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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